3b-Hydroxy-estra-4,9-dien-17-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3 |
InChI Key |
QDFACJJKOZIYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3β Hydroxy Estra 4,9 Dien 17 One
Chemical Synthesis Routes for Estra-4,9-diene Core Structures
The construction of the estra-4,9-diene skeleton, the foundational framework of the target compound, can be achieved through total synthesis, starting from simpler, non-steroidal molecules. These routes are often complex but offer the flexibility to introduce a wide variety of structural modifications.
A notable total synthesis strategy leads to the closely related intermediate, estra-4,9-diene-3,17-dione (B195082). This intermediate is pivotal, as the C3-keto group can be subsequently reduced to the desired 3β-hydroxy group. One such documented pathway commences with a δ-lactone precursor. rushim.ru
The synthesis unfolds in a three-step sequence:
Grignard Reaction: The initial step involves the reaction of a δ-lactone with a suitable Grignard reagent, which serves to build a key portion of the steroid's carbon skeleton. rushim.ru
Oxidation: The resultant alcohol intermediate from the Grignard reaction is then oxidized. Reagents such as the Jones reagent are employed for this transformation, leading to a diketone precursor. rushim.ru
Domino Cyclization: The final and critical step is a domino cyclization reaction of the diketone precursor, often catalyzed by an agent like piperidinium (B107235) acetate, to construct the fused ring system and yield estra-4,9-diene-3,17-dione. rushim.ru
This multi-step approach provides a viable route to the core structure, which can then be further elaborated to the final target compound.
The conversion of the intermediate estra-4,9-diene-3,17-dione to 3β-Hydroxy-estra-4,9-dien-17-one requires the stereoselective reduction of the C3-ketone. The 4-en-3-one system is an α,β-unsaturated ketone, and the challenge is to achieve a 1,2-reduction of the carbonyl group without affecting the conjugated double bonds, and to ensure the formation of the desired β-epimer (an axial alcohol).
Several methods are available for this specific transformation:
Luche Reduction: This is a highly effective method for the 1,2-reduction of enones to allylic alcohols. wikipedia.org The reaction employs sodium borohydride (B1222165) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. acgpubs.orgresearchgate.net This combination increases the hardness of the hydride reagent, favoring attack at the hard electrophilic carbonyl carbon over the soft β-carbon of the enone system. wikipedia.org This method is known for its high chemoselectivity. acgpubs.orgresearchgate.net
Meerwein-Ponndorf-Verley (MPV) Reduction: This reversible reaction uses an aluminum alkoxide, such as aluminum isopropoxide, as the catalyst and an alcohol, like isopropanol, as the hydride donor. cdnsciencepub.com By carrying out the reduction over a very short reaction period, it is possible to preferentially form the thermodynamically less stable axial alcohol, which in this case is the desired 3β-hydroxy steroid. cdnsciencepub.com
Standard Sodium Borohydride Reduction: The reduction of 4-en-3-one steroids with sodium borohydride is known to produce the corresponding 4-en-3β-ols. researchgate.net
The choice of method depends on the desired yield and stereoselectivity, with the Luche reduction often being a preferred modern method for this type of transformation.
A cornerstone of synthesizing the estra-4,9-diene core is the Birch reduction, a powerful dissolving-metal reduction used to dearomatize aromatic rings. nih.gov This method is particularly well-suited for semisynthesis starting from aromatic steroids like estrone (B1671321) or its derivatives. researchgate.netgoogle.comacs.org
The typical sequence is as follows:
Birch Reduction: An estrone derivative, such as estrone methyl ether, is treated with an alkali metal (e.g., lithium or sodium) in liquid ammonia (B1221849) with an alcohol present as a proton source. nih.govmdpi.com This reaction reduces the aromatic A-ring to a non-conjugated diene, specifically a 3-methoxy-estra-2,5(10)-diene intermediate. acs.org
Hydrolysis and Isomerization: The resulting enol ether is then subjected to acidic hydrolysis. This step removes the ether protecting group and concurrently causes the double bonds to migrate into conjugation, forming the stable estra-4,9-diene-3-one system.
Modifications to the classic Birch reduction have been developed to improve safety and scalability, for instance, by using stabilized alkali metal-silica gel materials, which avoid the need for cryogenic liquid ammonia. researchgate.netnih.gov
Many synthetic routes may proceed via an intermediate that possesses a hydroxyl group at the C17 position, which needs to be oxidized to the ketone present in the final product. The selective oxidation of a secondary alcohol at C17 in the presence of other sensitive functionalities, such as the diene system, is crucial.
Oppenauer Oxidation: This is a classic and mild method for selectively oxidizing secondary alcohols to ketones. acgpubs.orgcdnsciencepub.comacgpubs.org It utilizes an aluminum alkoxide catalyst (e.g., aluminum isopropoxide or aluminum tert-butoxide) and a ketone, such as acetone, as a hydride acceptor to drive the equilibrium. acgpubs.orgrsc.org A key advantage of the Oppenauer oxidation is its high chemoselectivity for secondary alcohols over primary alcohols and its tolerance of double bonds. acgpubs.orgcdnsciencepub.com Ruthenium-catalyzed versions of the Oppenauer oxidation have been developed as highly efficient modern alternatives. acs.org
The following table summarizes a potential pathway for the chemical synthesis of the estra-4,9-diene core and its subsequent modification.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Birch Reduction | Li or Na, liquid NH₃, EtOH | 3-Methoxy-estra-2,5(10)-dien-17-one |
| 2 | Hydrolysis/Isomerization | Aqueous Acid (e.g., HCl) | Estra-4,9-diene-3,17-dione |
| 3 | Stereoselective Reduction | NaBH₄, CeCl₃, MeOH (Luche Reduction) | 3β-Hydroxy-estra-4,9-dien-17-one |
Semisynthesis from Natural Steroidal Precursors
Semisynthesis, which involves the chemical modification of readily available natural products, is a highly practical and economically important approach to producing complex steroids.
The target compound, 3β-Hydroxy-estra-4,9-dien-17-one, is a 19-norsteroid, meaning it lacks the C19 methyl group typically found at the C10 position of many other steroid classes. This makes other 19-norsteroids, particularly those from the estrane (B1239764) family, ideal starting materials. nih.gov
Estrone, a naturally occurring estrogen, is a common and logical precursor for the semisynthesis of the estra-4,9-diene skeleton. nih.gov The synthetic route, as outlined in section 2.1.3, utilizes the Birch reduction of an estrone derivative (e.g., estrone 3-methyl ether) as the key step to disrupt the aromatic A-ring. google.comacs.org Subsequent acid-catalyzed hydrolysis and rearrangement generates the estra-4,9-dien-3-one system. This intermediate, estra-4,9-diene-3,17-dione, is a crucial hub in the synthesis of numerous pharmacologically active 19-norsteroids, including dienogest, norethisterone, and other progestins. google.comgoogle.com The final conversion to 3β-Hydroxy-estra-4,9-dien-17-one is then accomplished via the selective C3-ketone reduction described previously.
Conversion Pathways from Androstenedione (B190577) Derivatives
Androstenedione (AD), a C19 steroid, serves as a versatile starting material for the synthesis of more complex steroid structures, including 3β-Hydroxy-estra-4,9-dien-17-one. The conversion pathways typically involve the formation of the key intermediate, estra-4,9-diene-3,17-dione, followed by the stereoselective reduction of the 3-keto group.
One of the initial steps in the synthesis from androstenedione derivatives often involves the aromatization of the A-ring, which can then be followed by a Birch reduction to yield a 19-norsteroid scaffold. A more direct approach to a key intermediate starts from 9(11)-dehydroestrone, which can be derived from androstenedione. The synthesis of estra-4,9-diene-3,17-dione, the immediate precursor to the target molecule, has been achieved through a multi-step process starting from a protected 3-hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one. This process involves the reduction of the aromatic A-ring, protection of the 9(11)-double bond, followed by hydrolysis and rearrangement of the double bonds to create the desired estra-4,9-diene system. google.com
A notable synthetic route to estra-4,9-diene-3,17-dione involves a three-step sequence starting from a δ-lactone. researchgate.net This method includes a Grignard reaction, an oxidation step, and a domino cyclization reaction to construct the dienedione structure. researchgate.net
Once estra-4,9-diene-3,17-dione is obtained, the crucial step is the stereoselective reduction of the 3-keto group to the corresponding 3β-hydroxy group. The reduction of steroidal 4-ene-3-ketones can be influenced by the choice of reducing agent and reaction conditions to achieve the desired stereochemistry. nih.gov For instance, the use of specific metal hydrides can favor the formation of the 3β-alcohol.
Table 1: Key Synthetic Intermediates and Transformations
| Starting Material/Intermediate | Transformation | Product | Reference |
| Androstenedione | Aromatization, Birch Reduction | 19-norsteroid intermediate | wikipedia.org |
| 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one | Multi-step (reduction, protection, hydrolysis, rearrangement) | Estra-4,9-diene-3,17-dione | google.com |
| δ-lactone | Grignard reaction, oxidation, domino cyclization | Estra-4,9-diene-3,17-dione | researchgate.net |
| Estra-4,9-diene-3,17-dione | Stereoselective reduction of 3-keto group | 3β-Hydroxy-estra-4,9-dien-17-one | nih.gov |
Enzymatic Transformations in Synthetic Schemes
Enzymatic transformations offer a powerful and highly selective alternative to traditional chemical methods for the synthesis of steroids. The use of enzymes, particularly hydroxysteroid dehydrogenases (HSDs), can provide a direct and stereospecific route to 3β-Hydroxy-estra-4,9-dien-17-one from its 3-keto precursor.
The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is a key player in the biosynthesis and metabolism of all classes of steroid hormones. nih.gov This enzyme catalyzes the reversible conversion of 3β-hydroxy-Δ⁵-steroids to 3-keto-Δ⁴-steroids. nih.gov In a synthetic context, the reductase activity of 3β-HSD can be harnessed to stereoselectively reduce the 3-keto group of estra-4,9-diene-3,17-dione to the desired 3β-hydroxy configuration.
Microbial biotransformation is a common approach to carry out such enzymatic reactions on a preparative scale. nih.gov Whole-cell bioconversions using various microorganisms known to possess 3β-HSD activity can be employed. The substrate, estra-4,9-diene-3,17-dione, would be introduced to a culture of the selected microorganism, and the enzymatic machinery of the cells would perform the desired reduction.
The substrate specificity of 3-ketosteroid Δ¹-dehydrogenases has been studied, indicating that these enzymes can act on a variety of steroid structures. nih.govresearchgate.net While their primary role is often dehydrogenation, the reverse reaction, a stereospecific reduction, can be favored by manipulating the reaction conditions, such as the co-factor regeneration system.
Table 2: Key Enzymes and Biotransformations
| Enzyme/Microorganism | Substrate | Transformation | Product | Reference |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Estra-4,9-diene-3,17-dione | Stereoselective reduction of 3-keto group | 3β-Hydroxy-estra-4,9-dien-17-one | nih.gov |
| Microbial Cultures (with 3β-HSD activity) | Estra-4,9-diene-3,17-dione | Whole-cell biotransformation | 3β-Hydroxy-estra-4,9-dien-17-one | nih.gov |
The integration of enzymatic steps into a synthetic scheme can lead to more efficient and environmentally benign processes for the production of 3β-Hydroxy-estra-4,9-dien-17-one. Research in this area continues to explore novel enzymes and optimize reaction conditions to improve yields and selectivity.
Biosynthetic Considerations and Endogenous Occurrence of 3β Hydroxy Estra 4,9 Dien 17 One
Hypothetical Biosynthetic Pathways from Cholesterol or C19 Steroids
The formation of 3β-Hydroxy-estra-4,9-dien-17-one can be postulated to occur through pathways involving key steroidogenic enzymes. These hypothetical routes are based on the known functions of cytochrome P450 enzymes and hydroxysteroid dehydrogenases in transforming steroid precursors.
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of compounds, including the synthesis of steroid hormones. nih.govnih.gov In steroidogenesis, specific CYP enzymes are responsible for the hydroxylation and cleavage of the cholesterol side chain to produce pregnenolone (B344588), the common precursor to all steroid hormones. nih.gov
Further metabolism by enzymes such as CYP17A1 (17α-hydroxylase/17,20-lyase) is essential for the production of C19 steroids like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). wikipedia.orgresearchgate.net The formation of the characteristic 4,9-diene structure of 3β-Hydroxy-estra-4,9-dien-17-one would likely involve desaturation reactions, a type of modification that can be catalyzed by certain P450 enzymes. While the specific CYP enzyme responsible for creating the 9(10)-double bond in this particular compound is not definitively identified, the aromatase enzyme (CYP19A1) is known to catalyze the aromatization of the A-ring of androgens to produce estrogens, a process that involves hydroxylation and subsequent elimination reactions. It is conceivable that a related or modified enzymatic activity could result in the formation of the conjugated diene system seen in this estra-diene derivative.
Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that play a critical role in the biosynthesis and metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxyl and keto groups. wikipedia.orgtaylorandfrancis.com The "3β-hydroxy" and "17-one" moieties of the target compound's name directly point to the involvement of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).
3β-HSD is a key enzyme that catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, an essential step in the biosynthesis of all classes of steroid hormones. wikipedia.orgtaylorandfrancis.com For instance, it converts pregnenolone to progesterone (B1679170) and DHEA to androstenedione. wikipedia.orgwikipedia.org The presence of a 3β-hydroxyl group in 3β-Hydroxy-estra-4,9-dien-17-one suggests that it could be a substrate for or a product of 3β-HSD activity, potentially existing in equilibrium with its 3-keto counterpart, estra-4,9-diene-3,17-dione (B195082).
Similarly, 17β-HSDs are responsible for the interconversion of 17-keto and 17β-hydroxy steroids. nih.gov The 17-keto group in 3β-Hydroxy-estra-4,9-dien-17-one could be formed by the action of a 17β-HSD on a 17β-hydroxy precursor.
Potential as an Intermediate in Steroid Hormone Synthesis
The chemical structure of 3β-Hydroxy-estra-4,9-dien-17-one positions it as a plausible intermediate in both androgen and estrogen biosynthetic pathways, particularly in alternative or less-characterized steroidogenic routes.
The core structure of 3β-Hydroxy-estra-4,9-dien-17-one is closely related to 19-nortestosterone (nandrolone) derivatives. The "estra" designation indicates an 18-carbon steroid skeleton, which is characteristic of estrogens. However, the 4,9-diene system and the ketone at C-17 are features found in potent synthetic anabolic-androgenic steroids. service.gov.ukwikipedia.org
Its precursor, estra-4,9-diene-3,17-dione, is considered a prohormone of dienolone (17β-hydroxy-estra-4,9-dien-3-one). wikipedia.org Therefore, 3β-Hydroxy-estra-4,9-dien-17-one could potentially be formed from estra-4,9-diene-3,17-dione via the action of a 3β-HSD working in reverse or exist as part of a metabolic grid with other dienolone derivatives. These compounds share structural similarities with trenbolone, a potent synthetic anabolic steroid. service.gov.uknih.gov
The classical pathways of steroidogenesis are well-established. However, evidence for alternative or "backdoor" pathways for the synthesis of potent androgens has emerged. researchgate.net These pathways can bypass conventional intermediates. It is speculative but plausible that under certain physiological or pathological conditions, or in specific tissues, alternative enzymatic activities could lead to the formation of unconventional steroids like 3β-Hydroxy-estra-4,9-dien-17-one. The presence of the 4,9-diene system, which is not typical of endogenous human steroids, suggests that if it were to be produced endogenously, it would likely be through a minor or atypical pathway.
Detection of Endogenous Levels in Biological Systems (Non-Human)
While 3β-Hydroxy-estra-4,9-dien-17-one itself has not been widely reported as an endogenous compound, research on the closely related steroid, estra-4,9-diene-3,17-dione (dienedione), has provided intriguing findings in non-human species.
A recent study has reported the endogenous nature of estra-4,9-diene-3,17-dione in entire male horses (colts). nih.gov The study detected naturally occurring dienedione in colt urine, primarily as glucuronide conjugates. nih.gov The mean concentration of free and glucuronide-conjugated dienedione in the studied population was found to be 2.5 ± 3.5 ng/mL. nih.gov This discovery challenges the long-held belief that steroids with a 4,9-diene configuration are exclusively of synthetic origin. nih.gov
Given that 3β-Hydroxy-estra-4,9-dien-17-one is a potential metabolite of estra-4,9-diene-3,17-dione through the action of 3β-HSD, the endogenous presence of the latter in horses raises the possibility that the 3β-hydroxy form may also be present, albeit likely at very low concentrations. In vitro metabolism studies of estra-4,9-diene-3,17-dione in equine, canine, and human systems have identified an isomer of 17-hydroxy-estra-4,9-dien-3-one as the major metabolite. nih.gov While this is not the 3β-hydroxy isomer, it demonstrates the metabolic potential for reduction of the keto groups in this class of steroids.
Table 1: Endogenous Levels of a Related Compound in a Non-Human Species
| Compound | Species | Sample Type | Concentration (Mean ± SD) | Key Finding |
| Estra-4,9-diene-3,17-dione | Entire Male Horse (Colt) | Urine | 2.5 ± 3.5 ng/mL | First report of endogenous production of a 4,9-diene steroid. nih.gov |
Metabolic Transformations of 3β Hydroxy Estra 4,9 Dien 17 One
In Vitro Metabolic Fate Studies (Microsomal and Cytosolic Systems)
In vitro studies utilizing human and animal liver microsomes have been pivotal in mapping the metabolic pathways of 3β-Hydroxy-estra-4,9-dien-17-one. nih.gov These systems allow for the investigation of specific enzymatic reactions, such as hydroxylations and reductions, that alter the structure of the parent compound.
Hydroxylation Reactions (e.g., at C17, other positions)
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common metabolic pathway for steroids. In the case of 3β-Hydroxy-estra-4,9-dien-17-one, hydroxylation can occur at various positions on the steroid nucleus. While the reduction of the C17-keto group is a primary metabolic step, further hydroxylation of the parent compound and its metabolites also occurs. In vitro studies have identified hydroxylated and reduced derivatives of the parent compound. Specifically, in the equine model, hydroxylation on the D-ring has been observed as a notable metabolic pathway. nih.govresearchgate.net
Reduction of Ketone Group (e.g., at C17)
A major metabolic transformation of 3β-Hydroxy-estra-4,9-dien-17-one is the reduction of the ketone group at the C17 position. nih.gov This reaction converts the 17-keto group into a hydroxyl group, leading to the formation of 17-hydroxy-estra-4,9-dien-3-one isomers. service.gov.uk This metabolite is considered the major product across multiple species, including humans, canines, and equines. nih.govresearchgate.net The reduction is a critical step that significantly influences the biological activity of the resulting steroid.
Conjugation Reactions (e.g., Sulfation, Glucuronidation)
To facilitate excretion from the body, 3β-Hydroxy-estra-4,9-dien-17-one and its metabolites undergo conjugation reactions. These processes increase the water solubility of the steroid molecules. Glucuronidation is a primary conjugation pathway. In horses, for instance, the metabolites are predominantly found in urine as glucuronide conjugates.
In Vivo Metabolic Pathways in Research Models (Non-Human)
In vivo studies in animal models provide a more comprehensive understanding of the metabolic fate of 3β-Hydroxy-estra-4,9-dien-17-one, encompassing absorption, distribution, metabolism, and excretion.
Comparative Metabolism Across Species
Comparative in vitro metabolism studies have been conducted across different species, notably the equine, canine, and human. nih.govresearchgate.net These studies reveal both similarities and differences in the metabolic handling of 3β-Hydroxy-estra-4,9-dien-17-one. The reduction of the 17-keto group to form an isomer of 17-hydroxy-estra-4,9-dien-3-one is a major metabolic pathway common to all three species. nih.govresearchgate.net
However, some species-specific variations exist. For example, reductive metabolism is less significant in canines compared to equines and humans. nih.govresearchgate.net The equine model is unique in its production of a di-reduced metabolite, proposed to be an isomer of estra-4,9-diene-3,17-diol, and also generates significant quantities of D-ring hydroxy and hydroxy-reduced metabolites. nih.govresearchgate.net
Identification of Major and Minor Metabolites
The primary and most abundant metabolite identified across species is an isomer of 17-hydroxy-estra-4,9-dien-3-one. nih.govresearchgate.netservice.gov.uk This is considered the most suitable candidate for screening purposes in doping control. nih.gov Less significant, or minor, metabolic pathways include hydroxylation and reduction followed by hydroxylation. nih.govresearchgate.net
In the equine model, in vivo studies have identified a range of metabolites. Besides the parent drug, various in vitro metabolites were also detected in post-administration urine. nih.gov Two additional urinary metabolites were tentatively identified as stereoisomers of hydroxylated androsta-4,6-dien-17-ol-3-one. nih.gov
Table of Metabolites:
| Metabolite Name | Metabolic Pathway | Species Detected In |
| 17-Hydroxy-estra-4,9-dien-3-one (isomer) | Reduction of C17-ketone | Human, Equine, Canine nih.govresearchgate.netservice.gov.uk |
| Hydroxylated and Reduced Dienedione Derivatives | Hydroxylation and Reduction | Human, Equine, Canine nih.gov |
| Estra-4,9-diene-3,17-diol (isomer) | Di-reduction | Equine nih.govresearchgate.net |
| D-ring Hydroxy and Hydroxy-reduced Metabolites | Hydroxylation and Reduction | Equine nih.govresearchgate.net |
| Hydroxylated androsta-4,6-dien-17-ol-3-one (stereoisomers) | Hydroxylation and Reduction | Equine nih.gov |
Enzyme Kinetics of Metabolic Conversions
The enzymatic conversion of 3β-Hydroxy-estra-4,9-dien-17-one is principally mediated by hepatic enzymes, particularly those of the hydroxysteroid dehydrogenase (HSD) family. nih.gov These enzymes regulate the biological activity of steroids, as the reduced forms (e.g., 17β-hydroxy) often exhibit higher affinity for their respective receptors than their oxidized counterparts (e.g., 17-keto). nih.gov
The key enzyme families involved are:
17β-Hydroxysteroid Dehydrogenases (17β-HSDs) : This group of enzymes catalyzes the oxidation and reduction at the C17 position. Different isoforms exhibit varying substrate preferences and directional activities (oxidative vs. reductive). For instance, HSD17B1, 3, 5, 7, and 12 primarily catalyze the reduction of 17-ketosteroids, while HSD17B2, 4, and 14 are mainly oxidative. nih.gov The conversion of the 17-one group of 3β-Hydroxy-estra-4,9-dien-17-one to a 17-hydroxyl group would be mediated by reductive 17β-HSD isoforms.
3β-Hydroxysteroid Dehydrogenases (3β-HSDs) : This family is responsible for the oxidation and isomerization of 3β-hydroxy-Δ⁵-steroids to 3-keto-Δ⁴-steroids. The oxidation of the 3β-hydroxy group of the title compound to a 3-keto group falls under the purview of these enzymes.
While specific kinetic parameters (Kₘ, Vₘₐₓ) for 3β-Hydroxy-estra-4,9-dien-17-one with these enzymes are not extensively documented in public literature, the general function of HSDs provides a framework for understanding its metabolic conversion.
Table 1: Key Human Hydroxysteroid Dehydrogenase Enzymes and Their Functions
| Enzyme | Primary Function | Typical Substrate Conversion |
|---|---|---|
| HSD17B1 | Reductive | Estrone (B1671321) to Estradiol |
| HSD17B2 | Oxidative | Estradiol to Estrone; Testosterone to Androstenedione (B190577) |
| HSD17B3 | Reductive | Androstenedione to Testosterone |
| HSD17B5 | Reductive | Androstenedione to Testosterone |
| HSD17B14 | Oxidative | Estradiol to Estrone |
This table is based on general knowledge of HSD enzymes and information from reference nih.gov.
Biotransformation by Microbial Systems
Microbial systems, particularly fungi, are widely recognized for their ability to perform highly specific and efficient transformations of steroid molecules. researchgate.netnih.gov These biotransformations are a cost-effective and environmentally friendly method for producing valuable steroidal intermediates. nih.gov
Various fungal genera, including Aspergillus, Fusarium, Mucor, and Rhizopus, have been shown to metabolize steroids through reactions such as hydroxylation, ketone reduction, and oxidation. researchgate.netresearchgate.netnih.gov While direct biotransformation studies on 3β-Hydroxy-estra-4,9-dien-17-one are limited, research on structurally similar androstane (B1237026) and estrane (B1239764) steroids provides significant insight.
Common microbial transformations observed on related steroids include:
Hydroxylation : Fungi can introduce hydroxyl groups at various positions on the steroid skeleton, which are often difficult to achieve through chemical synthesis. researchgate.net For example, Aspergillus candidus can hydroxylate androst-4-ene-3,17-dione at the C-11α, C-15α, and C-15β positions, while Aspergillus wentii hydroxylates it at C-6β. researchgate.net Fusarium oxysporum has been shown to produce 14α-hydroxy-androst-4-ene-3,17-dione. nih.gov
Ketone Reduction : The reduction of ketone groups is a frequent microbial reaction. The biotransformation of androsta-1,4-diene-3,17-dione (B159171) by Aspergillus brasiliensis yields the 17-ketone reduced product, 17β-hydroxyandrost-1,4-dien-3-one. nih.gov Similarly, Fusarium fujikuroi can reduce the 17-ketone of androst-4-ene-3,17-dione to produce testosterone. nih.gov
Oxidation : The oxidation of hydroxyl groups is also observed. For instance, the biotransformation of nandrolone (B1676933) decanoate (B1226879) by F. fujikuroi involves hydrolysis and subsequent oxidation at the C17 position to yield estr-4-en-3,17-dione. nih.gov
These examples demonstrate the potential of microbial systems to modify 3β-Hydroxy-estra-4,9-dien-17-one at its C3-hydroxyl and C17-keto positions, as well as at various other sites on the steroid nucleus.
Table 2: Examples of Fungal Biotransformation of Androstane Steroids
| Microorganism | Substrate | Major Products | Reaction Type(s) | Reference |
|---|---|---|---|---|
| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione | 17β-hydroxyandrost-1,4-dien-3-one; 11α-hydroxyandrost-1,4-diene-3,17-dione | 17-Ketone Reduction; 11α-Hydroxylation | nih.gov |
| Aspergillus candidus | Androst-4-ene-3,17-dione | 11α-hydroxy-AD; 15α-hydroxy-AD; 15β-hydroxy-AD | Hydroxylation | researchgate.net |
| Aspergillus nidulans | Androst-4-ene-3,17-dione | 11α-hydroxy-AD; 7β-hydroxy-AD | Hydroxylation | nih.gov |
| Fusarium oxysporum | Androst-4-ene-3,17-dione | 14α-hydroxy-AD; Testosterone | 14α-Hydroxylation; 17-Ketone Reduction | nih.gov |
| Mucor hiemalis | Androst-4-ene-3,17-dione | 14α-hydroxy-AD; 17β-hydroxy-AD | 14α-Hydroxylation; 17-Ketone Reduction | researchgate.net |
AD = Androst-4-ene-3,17-dione
Molecular Interactions and Biological Activity of 3β Hydroxy Estra 4,9 Dien 17 One
Steroid Receptor Binding Studies (In Vitro)
No peer-reviewed studies or database entries containing quantitative data on the binding affinity of 3β-Hydroxy-estra-4,9-dien-17-one for key steroid hormone receptors were identified.
Androgen Receptor Affinity
There is no available data to characterize the binding affinity of 3β-Hydroxy-estra-4,9-dien-17-one for the androgen receptor (AR). While its precursor, dienedione, is known to be metabolized into the active androgen dienolone, the specific affinity of the 3β-hydroxy isomer remains uninvestigated.
Estrogen Receptor (ERα, ERβ) Affinity
Specific binding studies detailing the affinity of 3β-Hydroxy-estra-4,9-dien-17-one for either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ) have not been published.
Progesterone (B1679170) Receptor Affinity
The interaction and binding affinity of 3β-Hydroxy-estra-4,9-dien-17-one with the progesterone receptor (PR) are not documented in the available scientific literature.
Glucocorticoid Receptor Affinity
There is no published data regarding the binding affinity of 3β-Hydroxy-estra-4,9-dien-17-one for the glucocorticoid receptor (GR). While metabolites of the parent compound dienedione are noted to interact with the GR, specific data for the 3β-hydroxy isomer is absent.
Enzymatic Modulation and Inhibition Studies
Information regarding the direct interaction of 3β-Hydroxy-estra-4,9-dien-17-one with key steroidogenic enzymes is also absent from the scientific record.
Interaction with Steroidogenic Enzymes (e.g., Aromatase, HSDs)
No studies were found that investigated whether 3β-Hydroxy-estra-4,9-dien-17-one acts as a substrate or inhibitor for aromatase or various hydroxysteroid dehydrogenases (HSDs), such as 17β-HSD. The metabolism of the parent compound, estra-4,9-diene-3,17-dione (B195082), involves these enzymatic pathways, but the role and interaction of the specific 3β-hydroxy metabolite have not been elucidated. service.gov.uk
Cytochrome P450 Enzyme Interactions (e.g., CYP2B6, CYP3A4)
The biotransformation of the prohormone estra-4,9-diene-3,17-dione into its active metabolite, 3β-Hydroxy-estra-4,9-dien-17-one, is a critical step for its biological activity. This conversion primarily involves the reduction of the 17-keto group. nih.gov This metabolic process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and are responsible for the metabolism of a vast number of drugs, steroids, and other xenobiotics. wikipedia.org
In vitro studies using human liver microsomes have been fundamental in elucidating the metabolic fate of estra-4,9-diene-3,17-dione. nih.govresearchgate.net Research has shown that the major metabolite produced across species, including humans, is an isomer of 17-hydroxy-estra-4,9-dien-3-one. nih.gov The formation of this metabolite is a primary pathway, alongside other reactions such as hydroxylation and further reduction. nih.gov
While specific studies pinpointing the exact contribution of CYP2B6 and CYP3A4 to the metabolism of estra-4,9-diene-3,17-dione are not extensively detailed in available literature, the role of these enzymes in steroid metabolism is well-established. CYP3A4, in particular, is known to be a major enzyme in the metabolism of over 50% of marketed drugs and is a key player in the hydroxylation of numerous endogenous and exogenous steroids. wikipedia.orgresearchgate.net For instance, studies on other anabolic steroids like metandienone have confirmed that CYP3A4 is responsible for 6β-hydroxylation, while CYP2B6 showed only trace activity. researchgate.net The metabolism of the structurally related steroid ethinylestradiol has also been shown to be predominantly catalyzed by CYP3A4 and CYP2C9. nih.gov
Enzyme inhibition experiments are a common method used to identify the specific CYP isoforms involved in a metabolic pathway. nih.gov Such studies would be necessary to definitively confirm the roles of CYP2B6 and CYP3A4 in the biotransformation of estra-4,9-diene-3,17-dione and its parent compound.
| Parent Compound | Primary Metabolic Reaction | Resulting Metabolite | Likely Mediating Enzymes |
| Estra-4,9-diene-3,17-dione | Reduction of 17-keto group | 3β-Hydroxy-estra-4,9-dien-17-one (and isomers) | Cytochrome P450 family (e.g., CYP3A4), 17β-HSD |
| Estra-4,9-diene-3,17-dione | Hydroxylation | Hydroxylated dienedione derivatives | Cytochrome P450 family (e.g., CYP3A4) |
| Estra-4,9-diene-3,17-dione | Reduction and Hydroxylation | Hydroxy-reduced metabolites | Cytochrome P450 family |
Cellular Mechanisms of Action in Research Models (In Vitro)
The biological effects of 3β-Hydroxy-estra-4,9-dien-17-one are primarily initiated by its binding to steroid hormone receptors, specifically the androgen receptor (AR). As the active metabolite of dienedione, it functions as an androgen, and its mechanism involves acting as a ligand for the AR, which is a ligand-activated transcription factor. service.gov.uk This binding initiates a conformational change in the receptor, leading to its translocation from the cytoplasm into the cell nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes, ultimately leading to the anabolic and androgenic effects associated with the steroid.
Detailed gene expression profiling studies specifically for 3β-Hydroxy-estra-4,9-dien-17-one are not widely available in published research. However, based on its function as an androgen receptor agonist, it is anticipated that this compound would modulate the expression of a suite of androgen-responsive genes.
In a research context, gene expression profiling using techniques like microarrays or RNA-sequencing in androgen-sensitive cell lines (e.g., human muscle satellite cells or prostate cancer cell lines like LNCaP) would be performed. Such a study would likely reveal the upregulation of genes involved in muscle protein synthesis and cell growth (anabolic effects) and the regulation of genes related to secondary sexual characteristics (androgenic effects).
| Hypothetical Gene Target | Function | Expected Regulation by 3β-Hydroxy-estra-4,9-dien-17-one |
| IGF-1 (Insulin-like growth factor 1) | Promotes muscle growth and protein synthesis | Upregulation |
| PSA (Prostate-specific antigen) | Androgen-regulated serine protease | Upregulation (in prostate cells) |
| Myostatin | Inhibits muscle growth | Downregulation |
| AR (Androgen Receptor) | Mediates androgen action | Potential for both up or down-regulation (feedback mechanism) |
Note: This table is illustrative and represents expected outcomes based on the known function of androgens, as specific gene expression data for 3β-Hydroxy-estra-4,9-dien-17-one is not available.
Research specifically analyzing the signal transduction pathways activated by 3β-Hydroxy-estra-4,9-dien-17-one is limited. The primary pathway is the androgen receptor signaling cascade as described above. Upon AR activation, a cascade of events is initiated that goes beyond simple gene transcription. This can involve the recruitment of co-activator and co-repressor proteins to the transcription complex, which fine-tunes the expression of target genes.
Furthermore, androgens are known to engage in "crosstalk" with other major signaling pathways, such as the PI3K/Akt/mTOR pathway, which is central to cell growth and protein synthesis. It is plausible that 3β-Hydroxy-estra-4,9-dien-17-one could activate this pathway downstream of AR activation, contributing to its anabolic effects. Detailed in vitro studies, using techniques like Western blotting to measure the phosphorylation status of key signaling proteins (e.g., Akt, mTOR, S6K), would be required to confirm the specific pathways modulated by this compound.
Specific studies on the effects of 3β-Hydroxy-estra-4,9-dien-17-one on cell proliferation and differentiation are not extensively documented. Based on its anabolic and androgenic nature, it is hypothesized that this compound would promote proliferation and differentiation in certain cell types.
Muscle Cells: In myoblasts (muscle precursor cells), androgens are known to promote differentiation into myotubes and increase protein synthesis, leading to muscle hypertrophy. It is expected that 3β-Hydroxy-estra-4,9-dien-17-one would demonstrate similar effects in in vitro models like C2C12 or human primary muscle cells.
Bone Cells: Androgens play a role in bone health. Studies in osteoblast-like cell lines could be used to investigate if the compound promotes bone formation and mineralization.
Cancer Cells: In androgen-sensitive breast cancer or prostate cancer cell lines, the compound's effect on cell proliferation would be of significant interest. For example, in AR-positive prostate cancer cells, it would be expected to increase proliferation.
| Cell Line Model | Biological Process | Anticipated Effect of 3β-Hydroxy-estra-4,9-dien-17-one |
| C2C12 (Mouse Myoblasts) | Proliferation & Differentiation | Increased myotube formation and protein content |
| LNCaP (Prostate Cancer) | Proliferation | Increased cell number/viability |
| MCF-7 (Breast Cancer, AR+) | Proliferation | Potential for increased cell proliferation |
| Saos-2 (Osteosarcoma) | Differentiation/Mineralization | Increased alkaline phosphatase activity and calcium deposition |
Note: This table is illustrative and represents expected outcomes based on the known function of androgens, as specific cell proliferation and differentiation data for 3β-Hydroxy-estra-4,9-dien-17-one is not available.
Analytical Methodologies for 3β Hydroxy Estra 4,9 Dien 17 One and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 3β-Hydroxy-estra-4,9-dien-17-one, providing the necessary separation from other endogenous and exogenous substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. For the analysis of 3β-Hydroxy-estra-4,9-dien-17-one and its metabolites, derivatization is often required to increase their volatility and improve their chromatographic behavior. nih.gov This process involves chemically modifying the steroid molecule, for instance, through trimethylsilylation or perfluoroacylation, to block polar functional groups. nih.gov
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for both qualitative identification and quantitative measurement. dshs-koeln.demdpi.com For instance, full scan electron ionization GC-MS analysis of methoxyamine-trimethylsilyl derivatives has been used to complement data from other techniques.
A study on the long-term metabolites of certain 17-methylated steroids utilized GC-MS/MS for analysis after derivatization. dshs-koeln.de Another method developed for urinary estrogen analysis in postmenopausal women employed a two-phase extractive ethoxycarbonylation followed by pentafluoropropionyl derivatization, achieving good separation and sensitivity with a high-temperature MXT-1 column. nih.gov
Table 1: GC-MS Parameters for Steroid Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., HP-ULTRA 1, MXT-1) nih.govmdpi.com |
| Injector Temperature | 280 °C mdpi.com |
| Carrier Gas | Helium mdpi.com |
| Derivatization | Trimethylsilylation, Perfluoroacylation, Ethoxycarbonylation nih.gov |
| Ionization Mode | Electron Ionization (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing steroids in biological fluids due to its high sensitivity and specificity, often without the need for derivatization. nih.govmdpi.com This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The separated compounds are then introduced into the mass spectrometer for detection.
LC-MS/MS is particularly useful for analyzing underivatized sample extracts. nih.gov For instance, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been used for the qualitative and quantitative analysis of estra-4,9-diene-3,17-dione (B195082) and its metabolites in horse urine. nih.gov This study found that the compound was primarily present as glucuronide conjugates. nih.gov
In another application, a validated LC-MS/MS method was developed for the simultaneous quantification of estrogens and their bioactive metabolites in human plasma. nih.gov This method involved solid-phase extraction followed by derivatization to enhance sensitivity, allowing for the detection of low endogenous levels of these compounds. nih.gov The use of multiple reaction monitoring (MRM) mode in LC-MS/MS enhances selectivity and sensitivity by monitoring specific precursor-product ion transitions for each analyte. researchgate.net
Table 2: LC-MS/MS Parameters for Steroid Metabolite Analysis
| Parameter | Typical Value/Condition |
| Chromatography | Reversed-phase liquid chromatography nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) nih.govresearchgate.net |
| Mass Analyzer | Triple Quadrupole or Ion Trap nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification and structural elucidation of unknown metabolites. This technique can distinguish between compounds with very similar nominal masses, aiding in the unambiguous identification of metabolites.
High-resolution accurate-mass liquid chromatography-mass spectrometry (LC-MS) has been employed for the identification of estra-4,9-diene-3,17-dione and its metabolites. The use of stable isotope-labeled compounds in conjunction with LC-HRMS/MS can further aid in detecting and elucidating the structures of both stable metabolites and reactive intermediates. mdpi.com By comparing the mass spectra of labeled and unlabeled compounds, researchers can pinpoint the sites of metabolic modification. mdpi.com
Spectroscopic Characterization Methods for Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the definitive structural elucidation of 3β-Hydroxy-estra-4,9-dien-17-one and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules. Complete 1H and 13C NMR spectral assignments are crucial for the unambiguous identification of steroid isomers. nih.gov
Techniques such as one- and two-dimensional NMR, including COSY, NOESY, HSQC, and HMBC experiments, are used to establish the connectivity and spatial relationships of atoms within the molecule. nih.govresearchgate.net The chemical shifts and coupling constants of the protons and carbons provide detailed information about the steroid's carbon skeleton and the stereochemistry of its functional groups. researchgate.net For example, the complete spectral assignments of 17β- and 17α-hydroxy epimers of various sterols have been achieved using these advanced NMR techniques. nih.gov A method correlating NMR and MS data over a chromatographic fractionation has also been developed to facilitate the identification of metabolites in complex mixtures. researchgate.net
Table 3: Common NMR Techniques for Steroid Analysis
| Technique | Information Provided |
| 1H NMR | Provides information on the number, environment, and connectivity of protons. |
| 13C NMR | Provides information on the carbon framework of the molecule. |
| COSY | Correlates protons that are coupled to each other. |
| NOESY | Identifies protons that are close to each other in space. |
| HSQC | Correlates protons directly bonded to carbons. |
| HMBC | Correlates protons and carbons that are two or three bonds apart. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of 3β-Hydroxy-estra-4,9-dien-17-one.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different chemical bonds. For 3β-Hydroxy-estra-4,9-dien-17-one, IR spectroscopy can confirm the presence of the hydroxyl (-OH) group and the ketone (C=O) group.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated systems within a molecule. The estra-4,9-diene structure contains a conjugated diene system, which absorbs UV light at a specific wavelength. This can be used to confirm the presence of this chromophore and can also be useful in quantitative analysis. For example, spectrophotometry has been used in the study of related steroid compounds. nih.gov
Computational Chemistry and Molecular Modeling of 3β Hydroxy Estra 4,9 Dien 17 One
Molecular Docking Studies with Steroid Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 3β-Hydroxy-estra-4,9-dien-17-one, docking studies would primarily focus on its interaction with nuclear hormone receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR), to which many 19-nor-steroids exhibit affinity.
The general methodology for such a study involves preparing the three-dimensional structures of both the ligand (3β-Hydroxy-estra-4,9-dien-17-one) and the receptor. The crystal structure of the receptor's ligand-binding domain (LBD) is typically obtained from a protein database. The ligand structure is built and its energy minimized using computational chemistry software. Docking software is then used to place the ligand into the binding site of the receptor in various possible conformations and orientations. These poses are then scored based on the calculated binding affinity, which is an estimation of the strength of the interaction.
Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the steroid and the amino acid residues of the receptor's binding pocket. For instance, the 3β-hydroxyl group and the 17-keto group of the steroid are potential hydrogen bond donors and acceptors, respectively. The steroid's polycyclic core would be expected to form extensive hydrophobic interactions with nonpolar residues in the binding pocket.
Table 1: Representative Data from a Hypothetical Molecular Docking Study of 3β-Hydroxy-estra-4,9-dien-17-one with Steroid Receptors
| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Androgen Receptor (AR) | -9.5 | Gln711, Arg752, Asn705, Met745 |
| Progesterone Receptor (PR) | -10.2 | Asn719, Arg766, Gln725, Met909 |
This table is for illustrative purposes and the data is hypothetical, based on typical values seen in docking studies of similar steroids.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a steroid like 3β-Hydroxy-estra-4,9-dien-17-one, a QSAR study would involve a set of structurally similar steroids with known binding affinities for a particular receptor.
The first step in a QSAR study is the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, surface area, and various quantum-chemical descriptors.
Quantum-chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges, have been shown to be particularly important in QSAR studies of steroids. nih.govusfq.edu.ec These descriptors provide insights into the electronic properties of the molecules, which govern their reactivity and interaction with receptors. nih.govusfq.edu.ec
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANNs). nih.govacs.org This model takes the form of an equation that relates the descriptors to the biological activity. The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model development.
Table 2: Examples of Molecular Descriptors Potentially Used in a QSAR Study of 3β-Hydroxy-estra-4,9-dien-17-one and its Analogs
| Descriptor Type | Descriptor Name | Hypothetical Value for 3β-Hydroxy-estra-4,9-dien-17-one |
| Constitutional | Molecular Weight | 272.38 g/mol |
| Topological | Wiener Index | 1542 |
| Geometrical | Molecular Surface Area | 320.5 Ų |
| Quantum-Chemical | HOMO Energy | -6.8 eV |
| Quantum-Chemical | LUMO Energy | -0.5 eV |
| Quantum-Chemical | Dipole Moment | 2.5 D |
This table is for illustrative purposes and the values are hypothetical.
Conformational Analysis and Energetic Profiles
The biological activity of a steroid is highly dependent on its three-dimensional shape, or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For 3β-Hydroxy-estra-4,9-dien-17-one, the presence of double bonds at the Δ4 and Δ9 positions introduces a degree of rigidity to the A and B rings of the steroid nucleus.
Computational methods like molecular mechanics and quantum mechanics can be used to perform a systematic search for low-energy conformations. This involves rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The results of this search can be visualized on a potential energy surface, which shows the energy of the molecule as a function of its geometry.
The conformational flexibility of the steroid nucleus, particularly the A-ring, can influence how the molecule fits into the ligand-binding pocket of a receptor. nih.gov Studies on other steroids have shown that even subtle changes in conformation can have a significant impact on biological activity. nih.gov For 3β-Hydroxy-estra-4,9-dien-17-one, the orientation of the 3β-hydroxyl group is a key conformational feature that would be investigated.
The energetic profile of the molecule, including the relative energies of different conformers and the energy barriers for rotation around single bonds, provides valuable information about the molecule's dynamic behavior. This information can help to explain why certain conformations are preferred and how the molecule might adapt its shape upon binding to a receptor.
Prediction of Metabolic Pathways and Products
Computational methods can be employed to predict the likely metabolic fate of a drug candidate like 3β-Hydroxy-estra-4,9-dien-17-one. The metabolism of steroids is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. These enzymes catalyze a variety of reactions, including hydroxylation, oxidation, and reduction.
Predictive models for steroid metabolism often combine molecular docking with quantum mechanics calculations. mdpi.com The steroid is docked into the active site of a specific CYP enzyme isoform (e.g., CYP3A4, which is a major enzyme in drug metabolism). The binding orientation and the proximity of different parts of the steroid to the reactive center of the enzyme are then analyzed.
Quantum mechanics calculations can then be used to estimate the activation energy for the reaction to occur at different sites on the steroid molecule. The sites with the lowest activation energies are the most likely to be metabolized. These models can predict the primary sites of hydroxylation and other metabolic transformations. mdpi.com
For 3β-Hydroxy-estra-4,9-dien-17-one, potential metabolic pathways would include the reduction of the 17-keto group to a hydroxyl group, and hydroxylation at various positions on the steroid nucleus. Computational models can help to prioritize which metabolites are most likely to be formed, which is crucial information for drug development and for the detection of the compound or its metabolites in doping control.
Future Research Directions and Translational Implications
Elucidating Novel Biological Roles in Specific Physiological Processes
The current understanding of 3β-Hydroxy-estra-4,9-dien-17-one is largely confined to its role as an anabolic-androgenic steroid (AAS) and a metabolite in doping control analysis. service.gov.uknih.gov However, its full spectrum of biological activity remains largely unexplored. Future research should aim to move beyond this narrow classification to elucidate novel roles in various physiological contexts.
Detailed research is required to characterize its binding affinity and functional activity at various steroid receptors, including androgen and progesterone (B1679170) receptors, comparing it directly with its parent compounds and other structurally similar steroids like trenbolone. wikipedia.org While its anabolic and androgenic effects are presumed, the tissue-selectivity of these effects is unknown. service.gov.uk Studies similar to those conducted on trenbolone, which examined tissue-selective anabolic activity, could reveal if 3β-Hydroxy-estra-4,9-dien-17-one possesses a desirable profile, for instance, promoting muscle and bone growth with minimal impact on other tissues. nih.gov
Furthermore, investigations into other potential biological activities are warranted. For example, research on other steroid derivatives, such as 10β-Hydroxyestra-1,4-diene-3,17-dione (HEDD), has revealed potential cytotoxic activity against cancer cell lines. nih.gov It would be valuable to screen 3β-Hydroxy-estra-4,9-dien-17-one for similar properties, which could open new avenues for its study in oncology.
Table 1: Potential Areas for Biological Role Elucidation
| Research Area | Objective | Rationale |
|---|---|---|
| Receptor Profiling | To determine the binding affinity and activation potential at androgen, progesterone, and other steroid receptors. | To understand its primary mechanism of action and compare it to related steroids like nandrolone (B1676933) and trenbolone. wikipedia.org |
| Tissue Selectivity | To assess anabolic effects on muscle and bone versus androgenic effects on other tissues. | To explore its potential as a selective androgen receptor modulator (SARM)-like compound. nih.gov |
| Cytotoxicity Screening | To investigate potential anti-proliferative effects in various cancer cell lines. | Based on findings for structurally related steroid quinols showing cytotoxic properties. nih.gov |
| Neurosteroid Activity | To explore potential effects on the central nervous system. | Given that other steroids are known to have neuroprotective or neuroactive properties. nih.gov |
Exploring Potential as a Precursor for Novel Steroid Derivatives
The chemical scaffold of 3β-Hydroxy-estra-4,9-dien-17-one provides a versatile starting point for the synthesis of novel steroid derivatives with potentially unique therapeutic applications. Its parent compound, estra-4,9-diene-3,17-dione (B195082), is already recognized as a crucial intermediate in the synthesis of commercially significant pharmaceuticals, including contraceptives and hormone therapies.
Future synthetic chemistry efforts could focus on modifying the functional groups of 3β-Hydroxy-estra-4,9-dien-17-one. For instance, the 17-keto group is a prime target for reactions like alkylation. The addition of an ethynyl (B1212043) group at the C17 position, a common strategy in steroid synthesis, could lead to compounds with altered hormonal profiles. Similarly, the 3β-hydroxy group could be esterified or otherwise modified to change the compound's pharmacokinetic properties.
This exploration could lead to the development of new molecules with enhanced tissue selectivity or entirely new modes of action. For example, dienogest, the 17α-cyanomethyl derivative of dienolone, is a potent progestogen, demonstrating that modification of the core structure can dramatically shift its biological activity away from the androgenic profile of its parent. wikipedia.org Applying similar synthetic strategies to 3β-Hydroxy-estra-4,9-dien-17-one could yield novel selective receptor modulators or other hormonal agents.
Development of Advanced Analytical Techniques for Detection and Quantification
The primary context for the detection of 3β-Hydroxy-estra-4,9-dien-17-one has been in anti-doping, where it is identified as a metabolite of the prohibited substance estra-4,9-diene-3,17-dione. service.gov.uknih.gov The advancement of analytical chemistry is crucial not only for regulatory purposes but also to support the pharmacological and metabolic research proposed in the sections above.
Current methods have successfully utilized high-resolution accurate-mass liquid chromatography-mass spectrometry (LC-MS) for metabolite identification. nih.gov Future research should focus on developing validated, quantitative assays that are more sensitive and specific. This includes:
Isomer-Specific Assays: Creating methods capable of distinguishing and quantifying 3β-Hydroxy-estra-4,9-dien-17-one from its other isomers, such as 17-hydroxy-estra-4,9-dien-3-one, is critical for accurately assessing metabolic pathways and specific biological effects.
High-Throughput Screening: Developing faster and more cost-effective analytical platforms would facilitate larger-scale in vitro screening of its biological activities and metabolism across different systems.
Matrix-Specific Protocols: Optimizing extraction and analysis protocols for various biological matrices (e.g., plasma, urine, specific tissues) is essential for detailed pharmacokinetic and pharmacodynamic studies.
The synthesis of certified reference standards for 3β-Hydroxy-estra-4,9-dien-17-one and its potential metabolites is a prerequisite for the development of these robust analytical techniques. Such advancements will ensure the accuracy and reliability of data in both doping control and fundamental research settings.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 3β-Hydroxy-estra-4,9-dien-17-one?
- Methodological Answer : Utilize a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H-NMR) and carbon (¹³C-NMR) signals to confirm stereochemistry and functional groups. Cross-reference with spectral databases for estrane derivatives.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, particularly for the 4,9-diene moiety and 3β-hydroxy configuration .
- Data Table :
| Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| ¹H-NMR | δ 5.5–6.5 (diene protons), δ 3.5–4.0 (3β-OH) | Confirmation of double bonds and hydroxyl group |
| HRMS | m/z 300.193 (C₁₉H₂₄O₂) | Exact mass match |
Q. What are standard protocols for synthesizing 3β-Hydroxy-estra-4,9-dien-17-one?
- Methodological Answer :
- Step 1 : Start with estradiol or a related precursor. Introduce the 4,9-diene system via selective dehydrogenation using catalysts like Pd/C or enzymatic methods.
- Step 2 : Protect the 3β-hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions.
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient) and validate purity via HPLC (>95%) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the biological activity of 3β-Hydroxy-estra-4,9-dien-17-one?
- Methodological Answer :
- In Vitro Assays : Use ERα/β-transfected cell lines to assess estrogen receptor binding affinity. Include tamoxifen as a control.
- In Vivo Models : Administer the compound in ovariectomized rodents to study hormonal effects. Monitor uterine weight and serum hormone levels.
- Dose-Response Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀ values .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Methodological Answer :
- Variable Analysis : Compare experimental conditions (e.g., liver microsome sources, incubation times).
- Replicate Studies : Conduct multi-lab validation to isolate protocol-specific artifacts.
- Meta-Analysis : Pool data from independent studies using random-effects models to identify trends (e.g., Cochrane Review guidelines) .
- Data Table :
| Study | Half-life (h) | Microsome Source | pH |
|---|---|---|---|
| A | 2.1 | Human | 7.4 |
| B | 3.8 | Rat | 7.0 |
Q. What strategies optimize the compound’s stability in long-term storage?
- Methodological Answer :
- Temperature Control : Store at –80°C in amber vials to prevent photodegradation.
- Solvent Selection : Use anhydrous DMSO or ethanol to minimize hydrolysis.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .
Data Analysis & Interpretation
Q. How should researchers address impurities in synthesized 3β-Hydroxy-estra-4,9-dien-17-one?
- Methodological Answer :
- Analytical Techniques : Use reverse-phase HPLC (C18 column, acetonitrile:water gradient) to detect impurities.
- Isolation : Employ preparative HPLC or recrystallization for impurity isolation.
- Structural Elucidation : Apply LC-MS/MS to identify byproducts (e.g., oxidation at C17) .
Q. What statistical methods are appropriate for analyzing dose-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to derive EC₅₀ and Hill coefficients.
- ANOVA with Tukey Post Hoc : Compare means across dose groups.
- Bootstrap Resampling : Estimate confidence intervals for small sample sizes .
Handling Research Gaps
Q. How can researchers explore the compound’s interaction with non-classical estrogen receptors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
